4-((1H-imidazol-1-yl)methyl)-N-(2,6-difluorobenzyl)benzamide
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Overview
Description
4-((1H-imidazol-1-yl)methyl)-N-(2,6-difluorobenzyl)benzamide is a synthetic organic compound that features an imidazole ring, a difluorobenzyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-(2,6-difluorobenzyl)benzamide typically involves the following steps:
Formation of the Imidazole Derivative: The imidazole ring is synthesized through a cyclization reaction involving an aldehyde and an amine.
Attachment of the Benzyl Group: The difluorobenzyl group is introduced via a nucleophilic substitution reaction.
Formation of the Benzamide: The final step involves the formation of the benzamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of catalysts and purification techniques like recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
4-((1H-imidazol-1-yl)methyl)-N-(2,6-difluorobenzyl)benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The difluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
4-((1H-imidazol-1-yl)methyl)-N-(2,6-difluorobenzyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((1H-imidazol-1-yl)methyl)-N-(2,6-difluorobenzyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the benzamide moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((1H-imidazol-1-yl)methyl)-N-(2,6-dichlorobenzyl)benzamide
- 4-((1H-imidazol-1-yl)methyl)-N-(2,6-dimethylbenzyl)benzamide
- 4-((1H-imidazol-1-yl)methyl)-N-(2,6-dibromobenzyl)benzamide
Uniqueness
4-((1H-imidazol-1-yl)methyl)-N-(2,6-difluorobenzyl)benzamide is unique due to the presence of the difluorobenzyl group, which can enhance its lipophilicity and metabolic stability. This can result in improved pharmacokinetic properties compared to its analogs with different substituents on the benzyl group.
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-4-(imidazol-1-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O/c19-16-2-1-3-17(20)15(16)10-22-18(24)14-6-4-13(5-7-14)11-23-9-8-21-12-23/h1-9,12H,10-11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYLASIWCVCUPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNC(=O)C2=CC=C(C=C2)CN3C=CN=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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